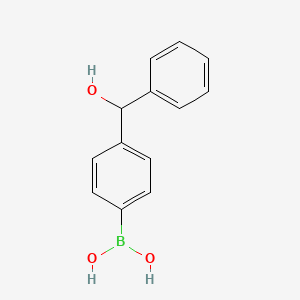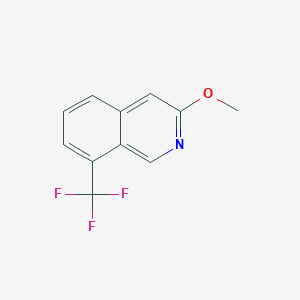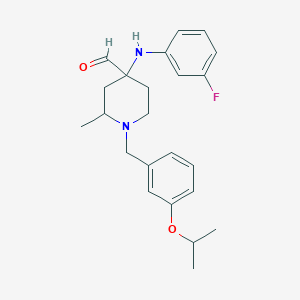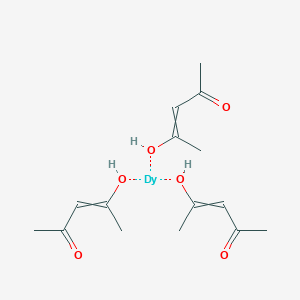
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO3 It is a boronic acid derivative that features a phenyl group substituted with a hydroxy(phenyl)methyl group
科学的研究の応用
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of sensors and probes for detecting biological molecules such as glucose.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of boronic acids is largely dependent on their ability to form reversible covalent bonds with diols, which are incorporated in carbohydrates . This property allows boronic acids to interact with biological systems, influencing their selectivity, physicochemical, and pharmacokinetic characteristics .
Safety and Hazards
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
生化学分析
Biochemical Properties
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is involved in Suzuki-Miyaura coupling and Stille coupling reactions . It can also participate in palladium-catalyzed aminocarbonylation and cross-coupling reactions . The compound interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with may vary depending on the reaction conditions .
Cellular Effects
It is known that boronic acids can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in coupling reactions. In these reactions, the compound can form new bonds with other molecules, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable compounds that can participate in reactions over extended periods .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in coupling reactions . These reactions can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Boronic acids can potentially interact with various transporters and binding proteins, influencing their localization and accumulation within cells .
Subcellular Localization
Boronic acids can potentially be directed to specific cellular compartments or organelles through interactions with targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with benzyl alcohol under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
類似化合物との比較
Phenylboronic acid: Lacks the hydroxy(phenyl)methyl group, making it less versatile in certain reactions.
Benzylboronic acid: Similar structure but with different reactivity due to the absence of the hydroxy group.
4-Hydroxyphenylboronic acid: Contains a hydroxy group directly attached to the phenyl ring, leading to different chemical behavior.
Uniqueness: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective binding and reactivity with diols and other nucleophiles.
特性
IUPAC Name |
[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVEVNHPYZAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)
